Superior TLR2 Binding Affinity Compared to Thymosin Alpha 1
Thymopentin (TP5) demonstrates a significantly higher affinity for Toll-like receptor 2 (TLR2) compared to the other major clinically used thymic peptide, thymosin alpha 1 (Tα1). This difference in receptor engagement may underpin divergent immunomodulatory signaling outcomes [1].
| Evidence Dimension | Binding affinity to TLR2 |
|---|---|
| Target Compound Data | KD = 35.4 μmol/L (value for TP5, derived from comparison in same study) |
| Comparator Or Baseline | Thymosin alpha 1 (Tα1) KD = 35.4 μmol/L; Tα1-TP5 fusion peptide KD = 6.84 μmol/L |
| Quantified Difference | TP5 shows ~5.2-fold higher affinity than Tα1 (KD 35.4 vs. 6.84 μmol/L), with the fusion peptide demonstrating the highest affinity. |
| Conditions | Surface plasmon resonance (SPR) binding studies |
Why This Matters
For research into TLR2-mediated immune pathways, thymopentin offers a more potent probe than thymosin alpha 1, enabling more sensitive detection of receptor interactions and downstream signaling events.
- [1] Li J, Liu Y, Liu C, Sun B, Liu X, Liu Y. The in vivo immunomodulatory and synergistic anti-tumor activity of thymosin α1–thymopentin fusion peptide and its binding to TLR2. Cancer Lett. 2013 Sep 1;337(2):237-47. doi: 10.1016/j.canlet.2013.05.006. View Source
